![molecular formula C6H5F2NO B2463623 2,6-Difluoro-4-methoxypyridine CAS No. 1184172-35-7](/img/structure/B2463623.png)
2,6-Difluoro-4-methoxypyridine
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Overview
Description
“2,6-Difluoro-4-methoxypyridine” is a chemical compound with the molecular formula C6H5F2NO . It has a molecular weight of 145.11 . The compound appears as a colorless to yellow liquid .
Synthesis Analysis
The synthesis of “2,6-Difluoro-4-methoxypyridine” and similar fluoropyridines has been a topic of interest in recent years . One of the methods used for the synthesis of such compounds is the Suzuki–Miyaura coupling . This method is widely applied for carbon–carbon bond-forming reactions due to its mild and functional group tolerant reaction conditions .Molecular Structure Analysis
The InChI code for “2,6-Difluoro-4-methoxypyridine” is1S/C6H5F2NO/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3
. The SMILES representation is COC1=CC(F)=NC(F)=C1
. Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a common reaction involving “2,6-Difluoro-4-methoxypyridine” and similar compounds . In this reaction, chemically differentiated fragments participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
“2,6-Difluoro-4-methoxypyridine” is a colorless to yellow liquid . The compound has a molecular weight of 145.11 and a molecular formula of C6H5F2NO .Scientific Research Applications
Deprotometalation and Regioselectivity
- 2,6-Difluoro-4-methoxypyridine has been used in deprotometalation studies. Hedidi et al. (2016) investigated the deprotometalation of various methoxy- and fluoro-pyridines, including 2,6-difluoro-4-methoxypyridine, using a mixed lithium-zinc combination. They observed efficient functionalization and discussed regioselectivities in light of the CH acidities of the substrates (Hedidi et al., 2016).
Reactions with Sodium Azide
- Banks and Prakash (1974) explored the reaction of perfluoro-(4-isopropylpyridine) with sodium azide, leading to derivatives including 2-azido-3,5,6-trifluoro-4-methoxypyridine. These derivatives were further reacted to produce various compounds like aziridine and iminophosphorane (Banks & Prakash, 1974).
Electrophilic Properties
- Research by Banks et al. (1971) on perfluoro-(4-phenylpyridine) demonstrated reactions with nucleophiles like sodium methoxide, leading to derivatives including 3,5,6-trifluoro-2-methoxy-4-pentafluorophenylpyridine, which is structurally related to 2,6-difluoro-4-methoxypyridine (Banks et al., 1971).
Phosphorescent Iridium(III) Complexes
- Wu et al. (2007) synthesized 2-difluorophenyl-4-methoxypyridine ligands, utilized in preparing iridium complexes. These complexes, including variants of 2,6-difluoro-4-methoxypyridine, were studied for their photophysical and electrochemical properties, demonstrating potential in optoelectronic applications (Wu et al., 2007).
Formation of Hypervalent Complexes
- Nakash, Gut, and Goldvaser (2005) reported the formation of hypervalent complexes involving interactions between trifluorosilanes and pyridines, including 4-methoxypyridine. This study highlights the potential for using such interactions in supramolecular chemistry (Nakash et al., 2005).
Vibrational and Electronic Spectra Studies
- Arjunan et al. (2011) conducted a study on the vibrational and electronic spectra of 2-chloro-6-methoxypyridine, a related compound, providing insights into the influence of substituents like the methoxy group on spectral characteristics, which can be extrapolated to 2,6-difluoro-4-methoxypyridine (Arjunan et al., 2011).
Synthesis and Application in Lycopodium Alkaloids
- Bisai and Sarpong (2010) utilized a methoxypyridine in the synthesis of the Lycopodium alkaloid lycoposerramine R, showcasing its role in complex organic synthesis and potential in medicinal chemistry (Bisai & Sarpong, 2010).
Mechanism of Action
Target of Action
2,6-Difluoro-4-methoxypyridine is a chemical compound used in the synthesis of various pharmaceutical and agrochemical products It is known to be involved in suzuki–miyaura coupling reactions, which are widely used in organic chemistry for the formation of carbon-carbon bonds .
Mode of Action
The mode of action of 2,6-Difluoro-4-methoxypyridine is primarily through its participation in Suzuki–Miyaura coupling reactions . This process involves the cross-coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The compound’s fluorine atoms and methoxy group likely influence its reactivity and selectivity in these reactions.
Biochemical Pathways
The compound’s involvement in suzuki–miyaura coupling reactions suggests it plays a role in the synthesis of complex organic molecules, potentially influencing various biochemical pathways depending on the specific context of its use .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It also shows inhibitory activity against CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The molecular and cellular effects of 2,6-Difluoro-4-methoxypyridine’s action largely depend on the specific context of its use. As a reagent in Suzuki–Miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 2,6-Difluoro-4-methoxypyridine can be influenced by various environmental factors. For instance, Suzuki–Miyaura coupling reactions typically require a palladium catalyst and a base, and the reaction efficiency can be affected by the choice of these components, the temperature, and the solvent used .
properties
IUPAC Name |
2,6-difluoro-4-methoxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTFKBJLWDISRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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